molecular formula C8H18O3 B11756297 2-(2,2-Dimethoxyethoxy)-2-methylpropane

2-(2,2-Dimethoxyethoxy)-2-methylpropane

Cat. No.: B11756297
M. Wt: 162.23 g/mol
InChI Key: CEZVNWLIOQWKGA-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethoxy)-2-methylpropane is an organic compound with the molecular formula C8H18O3. It is a colorless liquid with a mild, ether-like odor. This compound is known for its solubility in water and various organic solvents, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2-Dimethoxyethoxy)-2-methylpropane can be synthesized through the reaction of 2,2-dimethoxypropane with ethylene glycol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous reaction of acetone and methanol to form 2,2-dimethoxypropane, followed by its reaction with ethylene glycol. The process is optimized for high yield and purity, often employing distillation techniques to separate the product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethoxy)-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted ethers or other functionalized compounds.

Scientific Research Applications

2-(2,2-Dimethoxyethoxy)-2-methylpropane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyethoxy)-2-methylpropane involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions facilitate the formation of desired products in synthetic reactions and enhance the solubility of compounds in industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethoxyethoxy)-2-methylpropane is unique due to its combination of solubility, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields such as chemistry, biology, medicine, and industry make it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2,2-dimethoxyethoxy)-2-methylpropane

InChI

InChI=1S/C8H18O3/c1-8(2,3)11-6-7(9-4)10-5/h7H,6H2,1-5H3

InChI Key

CEZVNWLIOQWKGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(OC)OC

Origin of Product

United States

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